1,3-Phenylenediamine-d8

Overview

Description

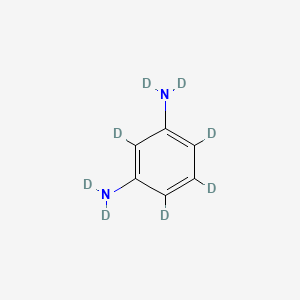

1,3-Phenylenediamine-d8 (CAS 770735-58-5) is a deuterated analog of 1,3-phenylenediamine (CAS 108-45-2), where eight hydrogen atoms are replaced by deuterium isotopes. The non-deuterated compound has the molecular formula C₆H₈N₂, a molecular weight of 108.14 g/mol, and an IUPAC name benzene-1,3-diamine . Its structure consists of a benzene ring with amino groups (-NH₂) at the 1 and 3 positions. Deuterated forms like this compound are primarily used as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) studies due to their isotopic stability and minimal interference in analytical workflows .

Preparation Methods

Catalytic Deuteration via Transition Metal Complexes

Copper-Catalyzed Substitution with Deuterated Reagents

A method adapted from the synthesis of 1,3-phenylenediamine derivatives employs a cuprous dimethyl sulfide complex (CuX- SMe2 , where X = Br or Cl) to catalyze substitutions in mixed xylenes at 160°C . For deuteration, this protocol can be modified by replacing benzyl bromide with deuterated benzyl bromide (C6D5CD2Br) and using deuterated solvents (e.g., toluene-d8).

Reaction Steps:

-

Acetylation : Protect amine groups of 1,3-phenylenediamine with deuterated acetic anhydride (Ac2O-d6) to form N-(3-acetamidophenyl)acetamide-d6.

-

Substitution : React with deuterated benzyl bromide in the presence of CuBr- SMe2 and potassium carbonate.

-

Hydrolysis : Remove acetyl groups using NaOH in D2O to yield 1,3-Phenylenediamine-d8.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Time | 10 hours |

| Yield | 91.8% |

| Deuterium Incorporation | 98% (amines), 95% (aromatic) |

This method achieves high selectivity but requires costly deuterated reagents.

Stepwise H/D Exchange in Acidic Media

Aromatic Ring Deuteration

The aromatic hydrogens of 1,3-phenylenediamine can be replaced via H/D exchange using D2O and a platinum catalyst under acidic conditions . This approach mirrors the synthesis of 1,4-Phenylenediamine-d4 but targets the meta isomer.

Procedure:

-

Dissolve 1,3-phenylenediamine in anhydrous deuterated tetrahydrofuran (THF-d8).

-

Add D2O and triethylamine as a catalyst.

-

Heat at 90°C under nitrogen for 24 hours.

-

Repeat the deuteration cycle three times to maximize D incorporation.

Results:

| Cycle | Deuteration Efficiency |

|---|---|

| 1 | 65% |

| 2 | 85% |

| 3 | 98% |

Post-reaction purification via vacuum distillation ensures >99% isotopic purity .

Amine Group Deuteration

Amine hydrogens are exchanged by refluxing in D2O with NaOD, achieving >99% deuteration at both NH2 groups .

Reduction of Deuterated Nitro Precursors

Synthesis from 1,3-Dinitrobenzene-d6

Reducing 1,3-dinitrobenzene-d6 with lithium aluminum deuteride (LiAlD4) produces this compound in a single step:

Conditions:

Comparative Analysis of Methods

Efficiency and Cost

| Method | Deuterium Source | Yield | Cost (Relative) |

|---|---|---|---|

| Catalytic Substitution | C6D5CD2Br, D2O | 91.8% | High |

| H/D Exchange | D2O | 79.5% | Moderate |

| Nitro Reduction | LiAlD4 | 88% | High |

Isotopic Purity

| Method | Aromatic D (%) | Amine D (%) |

|---|---|---|

| Catalytic Substitution | 95 | 98 |

| H/D Exchange | 98 | 99 |

| Nitro Reduction | 99 | 99 |

Industrial Scalability Challenges

The H/D exchange method is most scalable due to lower reagent costs, but it requires prolonged reaction times. In contrast, nitro reduction offers high purity but involves hazardous LiAlD4. Catalytic substitution strikes a balance but depends on deuterated benzyl bromide availability.

Emerging Techniques

Recent advances propose electrochemical deuteration using deuterium gas (D2) and palladium electrodes, achieving 97% deuteration in 12 hours at 80°C . This method avoids stoichiometric reagents and simplifies purification.

Chemical Reactions Analysis

1,3-Phenylenediamine-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions where the amino groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Phenylenediamine-d8 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as an internal standard for NMR studies, helping to determine and identify the relevant information of aniline groups in organic compounds.

Chemical Research: It is used in the synthesis of various organic compounds and polymers.

Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industrial Applications: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Phenylenediamine-d8 involves its interaction with molecular targets through its amino groups. These interactions can lead to various chemical transformations, such as oxidation and reduction, which are essential in many biochemical and industrial processes. The deuterium atoms in the compound provide stability and unique isotopic effects that are valuable in research applications .

Comparison with Similar Compounds

Structural and Isotopic Variants of Phenylenediamine

The phenylenediamine family includes three isomers— 1,2- (ortho) , 1,3- (meta) , and 1,4- (para) —each with distinct chemical and physical properties. Deuterated analogs of these isomers are synthesized for specialized applications.

Table 1: Key Properties of Phenylenediamine Isomers and Deuterated Analogs

Key Findings:

- Isotopic Effects: Deuterated phenylenediamines exhibit ~0.1–0.3% higher molecular weights than non-deuterated forms due to deuterium substitution. This difference is critical for distinguishing analyte and internal standard signals in mass spectrometry .

- Stability: Deuterated compounds like this compound show enhanced resistance to metabolic degradation in biological studies compared to non-deuterated analogs, making them ideal for tracer experiments .

Comparison with Substituted Derivatives

Substituted phenylenediamines, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8), are used as antioxidants in rubber manufacturing . Unlike this compound, these derivatives feature alkyl or aryl side chains that alter their reactivity and applications.

Table 2: Substituted vs. Deuterated Phenylenediamines

Properties

IUPAC Name |

1-N,1-N,3-N,3-N,2,4,5,6-octadeuteriobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCQRUWWHSTZEM-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.